2-(Hydroxy(oxido)amino)-5-mercapto-9H-fluoren-9-one
Description
2-(Hydroxy(oxido)amino)-5-mercapto-9H-fluoren-9-one is a polyfunctional fluorenone derivative featuring a hydroxy(oxido)amino (-ONH-OH) group at the 2-position and a mercapto (-SH) group at the 5-position. The fluorenone core provides a rigid aromatic scaffold, while the substituents introduce redox-active and nucleophilic properties. The hydroxy(oxido)amino group likely participates in hydrogen bonding and coordination chemistry, whereas the mercapto group enhances reactivity in thiol-ene or metal-binding interactions.
Properties
CAS No. |
21921-56-2 |
|---|---|
Molecular Formula |
C13H7NO3S |
Molecular Weight |
257.27 g/mol |
IUPAC Name |
2-nitro-5-sulfanylfluoren-9-one |
InChI |
InChI=1S/C13H7NO3S/c15-13-9-2-1-3-11(18)12(9)8-5-4-7(14(16)17)6-10(8)13/h1-6,18H |
InChI Key |
DFCQMSLYXDDAKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C3=C(C2=O)C=C(C=C3)[N+](=O)[O-])C(=C1)S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-nitro-5-sulfanylfluoren-9-one typically involves the nitration of fluorene followed by the introduction of a sulfanyl group. One common method includes the nitration of fluorene using a mixture of concentrated nitric acid and sulfuric acid to yield 2-nitrofluorene. This intermediate is then subjected to thiolation using thiourea or other sulfur-containing reagents under acidic or basic conditions to introduce the sulfanyl group at the desired position .
Industrial Production Methods
Industrial production of 2-nitro-5-sulfanylfluoren-9-one may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography to ensure the high quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-nitro-5-sulfanylfluoren-9-one undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfonyl group using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, with reagents like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Hydrogen gas with a palladium or platinum catalyst, sodium borohydride, or other reducing agents.
Substitution: Amines, thiols, and other nucleophiles under appropriate conditions (e.g., elevated temperature, presence of a catalyst).
Major Products Formed
Oxidation: Formation of 2-nitro-5-sulfonylfluoren-9-one.
Reduction: Formation of 2-amino-5-sulfanylfluoren-9-one.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-nitro-5-sulfanylfluoren-9-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. The presence of both nitro and sulfanyl groups can interact with biological targets in unique ways.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Mechanism of Action
The mechanism of action of 2-nitro-5-sulfanylfluoren-9-one involves its interaction with molecular targets through its functional groups. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The sulfanyl group can form disulfide bonds with thiol-containing biomolecules, affecting their function. These interactions can modulate various biochemical pathways, contributing to the compound’s biological activities .
Comparison with Similar Compounds
Structural Analogs in the Fluorenone Family
Several fluorenone derivatives share functional group similarities:
Key Observations :
- Electronic Effects: The hydroxy(oxido)amino group in the target compound is more redox-active than methylamino (in 2-(Methylamino)-9H-fluoren-9-one) or Fmoc-protected amino groups. This could facilitate unique catalytic or electron-transfer pathways .
- Solubility : Carboxylic acid derivatives (e.g., ) exhibit higher aqueous solubility due to ionizable -COOH groups, whereas the mercapto group in the target compound may enhance solubility in polar aprotic solvents.
- Coordination Chemistry: The mercapto group in the target compound likely forms stronger metal-sulfur bonds compared to oxygen-based ligands (e.g., carboxylates in ). Rhenium complexes with oxido ligands (e.g., Re–O bonds of ~2.2 Å ) suggest similar coordination behavior for the hydroxy(oxido)amino group.
Functional Group Reactivity
- Mercapto (-SH) vs. Hydroxy (-OH) : Mercapto groups are more nucleophilic than hydroxyl groups, enabling faster thiol-disulfide exchange or metal chelation. For example, in rhenium complexes, sulfur ligands (e.g., thiosemicarbazones) stabilize distorted octahedral geometries .
- Hydroxy(oxido)amino vs. Amino (-NH2): The hydroxy(oxido)amino group may exist in equilibrium between nitroso (-NO) and hydroxylamine (-NH-OH) forms, enabling redox transitions absent in simple amino derivatives .
Stability and Hazards
- Thermal Stability: Fluorenone derivatives with electron-withdrawing groups (e.g., -NO2, -COOH) generally exhibit higher thermal stability. The target compound’s oxido and mercapto groups may reduce stability due to oxidative or dimerization pathways.
- Safety Profile : Analogous fluorenyl compounds (e.g., ) show acute oral toxicity (H302) and skin irritation (H315). The mercapto group may introduce additional hazards, such as sulfide gas release under acidic conditions.
Biological Activity
2-(Hydroxy(oxido)amino)-5-mercapto-9H-fluoren-9-one, also known as 2-Nitro-5-sulfanylfuoren-9-one, is a compound of interest due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
The molecular formula of 2-(Hydroxy(oxido)amino)-5-mercapto-9H-fluoren-9-one is C₁₃H₇N₃O₃S, with a molecular weight of approximately 257.265 g/mol. It features a unique structure that includes a mercapto group (-SH) and a hydroxyl group (-OH), contributing to its reactivity and biological activity.
Structural Representation
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₇N₃O₃S |
| Molecular Weight | 257.265 g/mol |
| CAS Number | 21921-56-2 |
| SMILES | c12c(-c3c(S)cccc3C1=O)ccc(N+=O)c2 |
Antioxidant Properties
Research indicates that compounds with mercapto groups exhibit significant antioxidant activity. The presence of the thiol (-SH) group in 2-(Hydroxy(oxido)amino)-5-mercapto-9H-fluoren-9-one suggests it may scavenge free radicals effectively. This property is crucial for preventing oxidative stress-related diseases.
Anticancer Activity
Studies have shown that derivatives of fluorenone compounds can possess anticancer properties. For instance, compounds similar to 2-(Hydroxy(oxido)amino)-5-mercapto-9H-fluoren-9-one have been tested against various cancer cell lines, demonstrating cytotoxic effects.
Case Study: Cytotoxicity Against Cancer Cell Lines
A study evaluated the cytotoxic effects of various fluorenone derivatives on the HCT116 colon cancer cell line, revealing an IC₅₀ value of 6.2 μM for one derivative, indicating significant anticancer potential .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Research has indicated that similar mercapto-substituted compounds exhibit antifungal activity, although antibacterial efficacy may be limited .
The biological activities of 2-(Hydroxy(oxido)amino)-5-mercapto-9H-fluoren-9-one can be attributed to its ability to interact with cellular targets:
- Free Radical Scavenging : The thiol group can donate electrons to neutralize free radicals.
- Enzyme Inhibition : It may inhibit key metabolic enzymes involved in cancer cell proliferation.
- Cell Cycle Arrest : Some studies suggest that similar compounds induce apoptosis in cancer cells by disrupting the cell cycle.
Summary of Findings
| Activity Type | Evidence/Findings |
|---|---|
| Antioxidant | Effective free radical scavenger |
| Anticancer | Significant cytotoxicity against HCT116 cell line |
| Antimicrobial | Good antifungal activity; limited antibacterial effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
